molecular formula C13H24O2 B14453958 Oxacyclotridecan-2-one, 13-methyl- CAS No. 71736-24-8

Oxacyclotridecan-2-one, 13-methyl-

Cat. No.: B14453958
CAS No.: 71736-24-8
M. Wt: 212.33 g/mol
InChI Key: FXQRCXMLOZUIDC-UHFFFAOYSA-N
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Description

Oxacyclotridecan-2-one, 13-methyl- is a lactone, specifically a cyclic ester, with the molecular formula C12H22O2. . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxacyclotridecan-2-one, 13-methyl- is synthesized through the Baeyer-Villiger oxidation of cyclododecanone. This reaction involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions to introduce an oxygen atom into the carbonyl group of cyclododecanone, resulting in the formation of the lactone .

Industrial Production Methods

In industrial settings, the production of oxacyclotridecan-2-one, 13-methyl- typically involves large-scale Baeyer-Villiger oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxacyclotridecan-2-one, 13-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce different derivatives.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Oxacyclotridecan-2-one, 13-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxacyclotridecan-2-one, 13-methyl- involves its interaction with various molecular targets and pathways. As a lactone, it can act as a reactive intermediate in biochemical processes, potentially interacting with enzymes and other proteins. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxacyclotridecan-2-one, 13-methyl- is unique due to its specific structure and reactivity, which make it suitable for a variety of applications in different fields. Its formation through the Baeyer-Villiger oxidation of cyclododecanone and its ability to undergo various chemical reactions further highlight its versatility and importance in scientific research .

Properties

CAS No.

71736-24-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

13-methyl-oxacyclotridecan-2-one

InChI

InChI=1S/C13H24O2/c1-12-10-8-6-4-2-3-5-7-9-11-13(14)15-12/h12H,2-11H2,1H3

InChI Key

FXQRCXMLOZUIDC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCCC(=O)O1

Origin of Product

United States

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